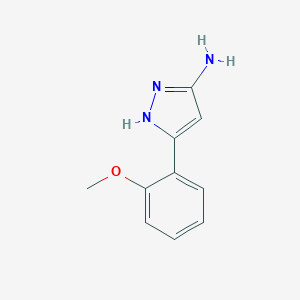

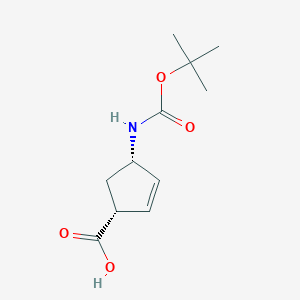

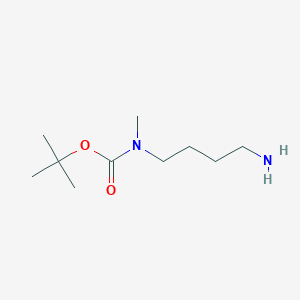

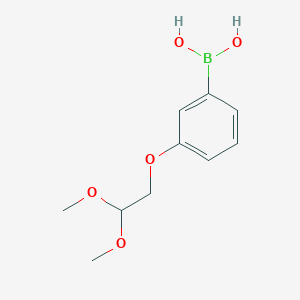

![molecular formula C19H26N2O3 B111985 tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 155600-89-8](/img/structure/B111985.png)

tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the CAS Number: 155600-89-8 . It has a molecular weight of 330.43 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C19H26N2O3/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)14-21(16(19)22)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is solid in physical form . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Environmental and Chemical Applications

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants, including compounds with tert-butyl groups, have been widely studied for their environmental occurrence, human exposure, and toxicity. These compounds, used to retard oxidative reactions in various products, show potential hepatic toxicity and endocrine-disrupting effects. Future studies suggest the need for developing novel antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).

Glycerol Etherification Mechanisms : The etherification of glycerol using tert-butyl alcohol (TBA) results in mono, di, and tri tert-butyl glycerol ethers. This process highlights the versatility of tert-butyl groups in synthesizing compounds with potential applications in biofuels and chemical intermediates (Palanychamy et al., 2022).

Methyl tert-Butyl Ether (MTBE) in Environmental Sciences : MTBE, a gasoline additive, has been extensively studied for its environmental behavior, including its high water solubility and low biodegradability in groundwater. Understanding the environmental fate of MTBE can inform strategies for mitigating water pollution (Squillace et al., 1997).

Toxicology and Health Impact

Biodegradation of Fuel Oxygenates : The study on microbial degradation of tert-butyl alcohol (TBA), a by-product of MTBE degradation, provides insights into the environmental impact and potential remediation strategies for contaminants associated with tert-butyl groups in groundwater and soil (Schmidt et al., 2004).

Adsorption Studies for MTBE Removal : Research focusing on the adsorption of MTBE highlights the importance of compounds with tert-butyl groups in environmental cleanup efforts. Various adsorbents have been evaluated for their effectiveness in removing MTBE, a prevalent water pollutant, from aqueous solutions (Vakili et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 2-benzyl-3-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)14-21(16(19)22)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDGRVBFSAZNLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2=O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434692 |

Source

|

| Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |

CAS RN |

155600-89-8 |

Source

|

| Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

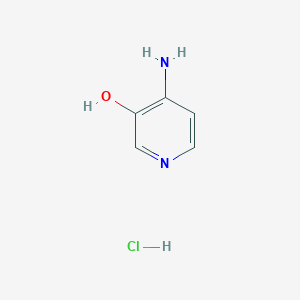

![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)